molecular formula C9H9BrO3 B1505188 5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID CAS No. 808750-20-1

5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID

Cat. No.: B1505188
CAS No.: 808750-20-1
M. Wt: 245.07 g/mol
InChI Key: FWHQYRNZHDJCGZ-UHFFFAOYSA-N
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Description

5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID typically involves multi-step reactions. One common method starts with the bromination of 3-methoxy-4-methylbenzoic acid, followed by further functional group transformations . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with solvents such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Products include 3-amino-4-methoxy-5-methylbenzoic acid or 3-thio-4-methoxy-5-methylbenzoic acid.

    Oxidation: Products include 3-bromo-4-methoxy-5-methylbenzaldehyde or 3-bromo-4-methoxy-5-methylbenzoic acid.

    Reduction: Products include 3-bromo-4-methoxy-5-methylbenzyl alcohol.

Scientific Research Applications

5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the methyl group.

    4-Bromo-3-methylbenzoic acid: Similar structure but lacks the methoxy group.

    3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the bromine atom.

Uniqueness

5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID is unique due to the presence of all three functional groups (bromine, methoxy, and methyl) on the benzene ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

5-Bromo-4-methoxy-3-methylbenzoic acid is an aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and research findings.

This compound has the molecular formula C10H11BrO3C_{10}H_{11}BrO_3 and a molecular weight of approximately 229.07 g/mol. The compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzoic acid structure. The electron-withdrawing effect of the bromine atom combined with the electron-donating nature of the methoxy group significantly influences its reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Bromination of 4-Methoxy-3-methylbenzoic Acid : Utilizing bromine in the presence of a catalyst such as iron chloride.
  • Nucleophilic Substitution Reactions : Employing reagents like N-bromosuccinimide (NBS) in suitable solvents to facilitate bromination at the desired position.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial activities against various pathogens. For instance, studies have shown that related compounds can inhibit fungi such as Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in agriculture as fungicides .

Protein Degradation Pathways

In vitro studies have demonstrated that benzoic acid derivatives can enhance the activity of key protein degradation systems, namely the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This is particularly relevant for aging-related decline in proteostasis. The compounds were found to activate cathepsins B and L, which are crucial for protein degradation .

Case Studies

  • Study on Proteasome Activity : A study evaluated the effects of various benzoic acid derivatives on proteasomal activity in human fibroblasts. It was found that certain compounds significantly enhanced chymotrypsin-like activity, indicating their potential as modulators of proteostasis .
  • Agricultural Applications : Research on 3-bromo-4-methoxybenzoic acid highlighted its efficacy in controlling crop pests and enhancing plant growth regulation. This suggests that similar compounds may also possess beneficial agricultural properties .

Comparative Analysis

Compound NameBiological ActivityUnique Aspects
This compoundAntimicrobial, enhances proteasome activityContains both bromine and methoxy groups
3-Bromo-4-Methoxybenzoic AcidEffective against specific plant pathogensDemonstrated agricultural applications
2-Chloro-4-Methylbenzoic AcidAntifungal propertiesLacks bromine substitution; different reactivity

Properties

IUPAC Name

3-bromo-4-methoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHQYRNZHDJCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701671
Record name 3-Bromo-4-methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808750-20-1
Record name 3-Bromo-4-methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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